2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide
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Description
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O2S2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structure suggests potential reactivity in synthetic chemistry. Researchers have explored its use in the synthesis of β-(pyridin-2-yl)-methyl ketones via a transition metal-free approach . This method utilizes (pyridin-2-yl)methyl alcohols and ketones, leading to alkylation products with broad functional group tolerance and excellent yields. Notably, it achieves selective cleavage of unactivated C(sp3)–C(sp3) bonds in common secondary alcohols.
- The compound has been employed in indolizine synthesis. One approach involves copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, exploiting the cleavage of C–F bonds. This method provides access to various substituted indolizines .
- Another innovative method utilizes radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. This straightforward process yields structurally diverse methylthio-substituted indolizines, including 1,2,3-trisubstituted variants .
Synthetic Chemistry and Alkylation
Indolizine Synthesis
Methylthio-Substituted Indolizines
properties
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-14(11-15-7-3-2-4-8-15)12-16-19(25)23(20(26)27-16)13-18(24)22-17-9-5-6-10-21-17/h2-12H,13H2,1H3,(H,21,22,24)/b14-11+,16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGVNRGGWHBBPF-YUTYINLDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide |
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